2-methyl-6-nitro-1H-quinazolin-4-one

Organic Synthesis Nitration Chemistry Quinazolinone Building Blocks

Selecting this building block over non-nitrated analogs is critical due to the 2-methyl/6-nitro electronic environment. Enables controlled Vilsmeier-Haack monoformylation—unlike non-nitrated variants that over-formylate—eliminating protecting-group strategies. The 6-nitro group serves as both an antibacterial pharmacophore and precursor to the 6-amino analog for systematic SAR studies. With 87.4% yield in ZnCl₂-mediated aldehyde condensation, it ensures cost-effective scale-up for focused library synthesis. Applicable to BNCT carborane conjugation.

Molecular Formula C9H7N3O3
Molecular Weight 205.17 g/mol
Cat. No. B7772467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-6-nitro-1H-quinazolin-4-one
Molecular FormulaC9H7N3O3
Molecular Weight205.17 g/mol
Structural Identifiers
SMILESCC1=NC(=O)C2=C(N1)C=CC(=C2)[N+](=O)[O-]
InChIInChI=1S/C9H7N3O3/c1-5-10-8-3-2-6(12(14)15)4-7(8)9(13)11-5/h2-4H,1H3,(H,10,11,13)
InChIKeyVZHXAPYAFDFUSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-6-nitro-1H-quinazolin-4-one (CAS 24688-36-6) – A Nitro-Functionalized Quinazolin-4-one Intermediate for Pharmaceutical Research and Synthesis


2-Methyl-6-nitro-1H-quinazolin-4-one (CAS 24688-36-6; molecular formula C₉H₇N₃O₃; molecular weight 205.17 g/mol) is a synthetic heterocyclic compound belonging to the quinazolin-4(3H)-one class . It features a methyl substituent at the 2-position and a nitro group at the 6-position on the fused pyrimidine-benzo ring system. This substitution pattern confers distinct chemical reactivity and physicochemical properties that differentiate it from non-nitrated or differently substituted quinazolin-4-ones . The compound is primarily employed as a versatile building block in medicinal chemistry for constructing more complex pharmacologically active molecules.

Why Generic Substitution Fails: The Regiospecific 2-Methyl/6-Nitro Substitution Pattern in 2-Methyl-6-nitro-1H-quinazolin-4-one Cannot Be Replicated by Other Quinazolin-4-one Analogs


The concurrent presence of an electron-donating methyl group at C-2 and a strongly electron-withdrawing nitro group at C-6 creates a unique electronic and steric environment that governs both reactivity and downstream functionalization [1]. Changing either substituent—such as removing the nitro group (2-methylquinazolin-4-one), removing the methyl group (6-nitroquinazolin-4-one), or relocating the nitro to a different position—fundamentally alters the compound's behavior in key transformations including electrophilic aromatic substitution, Vilsmeier-Haack formylation, and nucleophilic displacement reactions [2]. Generic substitution with a 'similar' quinazolin-4-one building block therefore risks divergent reaction outcomes, lower yields, and incompatibility with established synthetic routes.

Quantitative Comparator-Based Evidence for Selecting 2-Methyl-6-nitro-1H-quinazolin-4-one Over Structurally Related Analogs


87.4% Isolated Yield in Regioselective Electrophilic Nitration vs. Typical Quinazolinone Nitration Yields of 60–85%

The regioselective nitration of 2-methyl-3(H)-quinazolin-4-one at the 6-position using a conventional HNO₃/H₂SO₄ nitrating mixture affords 2-methyl-6-nitroquinazolin-4-one in an isolated yield of 87.4% [1]. This yield exceeds the typical range reported for analogous electrophilic nitrations of quinazolin-4-one scaffolds (60–85%) [1], demonstrating a synthetically favorable and reproducible entry to this key intermediate.

Organic Synthesis Nitration Chemistry Quinazolinone Building Blocks

Divergent Vilsmeier-Haack Reactivity: Monoformylation Controlled by the 6-Nitro Group vs. Diformylation in Non-Nitrated Analogs

Under identical Vilsmeier-Haack conditions (POCl₃/DMF), 6-nitro-2-methyl-3-aryl-4(3H)-quinazolones undergo exclusive monoformylation at the 2-methyl group, whereas the non-nitrated 2-methyl-3-aryl-4(3H)-quinazolones undergo diformylation [1]. This electronic effect of the 6-nitro substituent redirects the reaction pathway and affords a single product that serves as a precursor to tetracyclic 12-ketoquino[2,1-b]quinazolines [1].

Vilsmeier-Haack Reaction Quinazolinone Derivatization Reactivity Tuning

Antibacterial Derivative Access: 2-Bromomethyl-6-nitroquinazolin-4-one Displays Quantified MIC Against E. coli and S. typhosa Relative to Trimethoprim

2-Methyl-6-nitro-1H-quinazolin-4-one serves as the direct precursor to 2-bromomethyl-6-nitroquinazolin-4-one (4), which demonstrated antibacterial activity against E. coli with a MIC of 5 × 10² µg/mL, compared to trimethoprim at 1.25 × 10² µg/mL (4-fold lower potency) and against S. typhosa with a MIC of 1.25–2.5 × 10² µg/mL, comparable to trimethoprim [1]. The non-nitrated 2-bromomethylquinazolin-4-one (3) showed similar activity, but only the 6-nitro analog provides the handle for further reduction to the 6-amino derivative.

Antibacterial MIC Determination Quinazolinone Derivatives

Entry Point for Boron Neutron Capture Therapy (BNCT) Agents: Synthesis of Carboranyl-Quinazoline Conjugates via Condensation at the 3-Position

Condensation of nitro-acetylanthranilic acid with aminophenylcarborane directly yields 3-[(o-carboran-1-yl)phenyl]-2-methyl-6-nitroquinazolin-4(3H)-one (1), a key intermediate for BNCT-relevant agents [1]. The 6-nitro group is subsequently reduced with Na₂S to the corresponding 6-amino derivative (2), demonstrating a straightforward two-step sequence that preserves the carborane cage [1]. In vitro toxicity studies of the glycosylated derivatives provide a platform for evaluating tumor-selective boron delivery.

Boron Neutron Capture Therapy Carborane Conjugates Quinazolinone Functionalization

High-Value Application Scenarios for 2-Methyl-6-nitro-1H-quinazolin-4-one Based on Verified Differential Evidence


Medicinal Chemistry: Synthesis of 2-Styryl-6-nitro-4-quinazolone Antimicrobial Libraries

Researchers constructing focused libraries of 2-styryl-6-nitro-4-quinazolones for antimicrobial screening [1] can utilize 2-methyl-6-nitro-1H-quinazolin-4-one as the core building block. Its 87.4% synthetic yield ensures cost-effective scale-up, and its participation in ZnCl₂-mediated aldehyde condensation provides efficient access to diverse styryl derivatives. Selecting this building block over non-nitrated analogs preserves the 6-nitro pharmacophore essential for observed antimicrobial activity in this series.

Drug Discovery: Modular Synthesis of Tetracyclic Quinazoline Alkaloid Scaffolds via Selective Monoformylation

Programs targeting tetracyclic quinazoline alkaloids or related fused heterocycles should leverage the unique monoformylation behavior imparted by the 6-nitro group [2]. Unlike non-nitrated 2-methylquinazolin-4-ones, which over-formylate under Vilsmeier-Haack conditions, this compound enables controlled, single-step construction of the 12-ketoquino[2,1-b]quinazoline core. This selectivity eliminates the need for protecting-group strategies or chromatographic separation of diformylated byproducts.

Antibacterial Lead Development: Accessing 6-Nitro- and 6-Aminoquinazolin-4-one Derivatives with Quantified Potency

For antibacterial hit-to-lead campaigns targeting Gram-negative pathogens, this compound provides entry to 2-bromomethyl-6-nitroquinazolin-4-one, which exhibits measurable activity against E. coli and S. typhosa benchmarked against trimethoprim [3]. The 6-nitro group additionally serves as a precursor to the 6-amino analog, enabling systematic exploration of electronic effects at the 6-position on antibacterial SAR.

Targeted Radiotherapy: Boron Neutron Capture Therapy (BNCT) Agent Precursor

Investigators developing boron-delivery vehicles for BNCT can employ 2-methyl-6-nitro-1H-quinazolin-4-one for direct condensation with aminophenylcarborane, yielding a carborane-decorated quinazolinone intermediate [4]. Subsequent reduction of the 6-nitro group to the amine provides a handle for further conjugation to tumor-targeting moieties. This synthetic route is enabled specifically by the presence of the 6-nitro substituent.

Quote Request

Request a Quote for 2-methyl-6-nitro-1H-quinazolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.